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molecular formula C8H7FO3S B8430393 4-Fluoro-2-methylsulfonylbenzaldehyde

4-Fluoro-2-methylsulfonylbenzaldehyde

Cat. No. B8430393
M. Wt: 202.20 g/mol
InChI Key: LQIYWELCBPNZSM-UHFFFAOYSA-N
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Patent
US07109186B2

Procedure details

To a stirred solution of 4-fluoro-2-methylsulfanylbenzaldehyde (9.7 g, 57 mmol) in CH2Cl2 (300 mL) was added in small portions m-chloroperbenzoic acid (60%, 20.71 g, 120 mmol) over 20 minutes. After 24 h, mL of dimethylsulfoxide followed by saturated NaHCO3 (100 mL) was added and stirred for additional 2 h. The organic layer separated and washed with saturated NaHCO3 (2×100 mL). The combined aqueous layers were saturated with NaCl and extracted with CH2Cl2 (2×100 mL). The combined organic phases were dried over anhydrous Na2SO4, filtered and concentrated to give a viscous yellow oil. This residue was purified by flash chromatography on a silica gel column using hexanes/ether/ethyl acetate (gradient elution). The fractions containing the desired product are combined and concentrated to give 4-fluoro-2-methylsulfonylbenzaldehyde (3.85 g, 33%) and 4-fluoro-2-methylsulfinylbenzaldehyde (5.61 g, 53% yield) as a white solid. 4-fluoro-2-methylsulfonylbenzaldehyde: 1HNMR (500 MHz, CDCl3) δ: 10.41 (1H, s), 8.08–8.06 (1H, M), 7.85–7.71 (2H, m), 3.09 (3H, s). HRMS calcd for C8H6FO3S (M−H): 201.0022. found: 201.0025. 4-fluoro-2-methylsulfinyl-benzaldehyde: 1HNMR (500 MHz, CDCl3) δ: 9.97 (1H, s), 8.07–8.05 (1H, M), 7.99–7.94 (1H, m), 7.36–7.33 (1H, m), 2.80 (3H, s). MS calcd for C8H8FO2S (M+H): 187.02. found: 187.02.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
20.71 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([S:10][CH3:11])[CH:3]=1.ClC1C=CC=C(C(OO)=[O:20])C=1.[CH3:23][S:24]([CH3:26])=[O:25].C([O-])(O)=[O:28].[Na+]>C(Cl)Cl>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:23]([S:24]([CH3:26])(=[O:20])=[O:25])[CH:3]=1.[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([S:10]([CH3:11])=[O:28])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
FC1=CC(=C(C=O)C=C1)SC
Name
Quantity
20.71 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for additional 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
washed with saturated NaHCO3 (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a viscous yellow oil
CUSTOM
Type
CUSTOM
Details
This residue was purified by flash chromatography on a silica gel column
ADDITION
Type
ADDITION
Details
The fractions containing the desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.85 g
YIELD: PERCENTYIELD 33%
Name
Type
product
Smiles
FC1=CC(=C(C=O)C=C1)S(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.61 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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